molecular formula C8H9BBrFO3 B1387643 (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid CAS No. 1315340-56-7

(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid

Cat. No.: B1387643
CAS No.: 1315340-56-7
M. Wt: 262.87 g/mol
InChI Key: QIAHCZUMIHBXQO-UHFFFAOYSA-N
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Description

(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C8H9BBrFO3. It is a derivative of boronic acid, characterized by the presence of bromine, ethoxy, and fluorine substituents on the phenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug development .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, typically palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is widely used in the synthesis of various biologically active compounds . These compounds can interact with numerous biochemical pathways, depending on their specific structures and properties .

Pharmacokinetics

The compound’s boiling point is reported to be 3461±520°C at 760 mmHg , which may influence its volatility and, consequently, its absorption and distribution.

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, this compound contributes to the synthesis of various biologically active compounds . The effects of these compounds would depend on their specific structures and properties .

Action Environment

The action of (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen levels may affect its stability. Furthermore, the Suzuki-Miyaura cross-coupling reactions in which this compound participates are known for their mild and functional group tolerant reaction conditions , indicating that the reaction environment can significantly impact the compound’s efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2-ethoxy-6-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, making it suitable for a wide range of functional groups .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

    Conditions: Mild temperatures (50-100°C), aqueous or organic solvents (e.g., ethanol, toluene), inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorophenylboronic acid
  • 4-Ethoxyphenylboronic acid
  • 2-Fluorophenylboronic acid

Uniqueness

(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid is unique due to the combination of bromine, ethoxy, and fluorine substituents on the phenyl ring. This unique structure imparts specific reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(4-bromo-2-ethoxy-6-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrFO3/c1-2-14-7-4-5(10)3-6(11)8(7)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAHCZUMIHBXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)Br)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228275
Record name Boronic acid, B-(4-bromo-2-ethoxy-6-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315340-56-7
Record name Boronic acid, B-(4-bromo-2-ethoxy-6-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315340-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(4-bromo-2-ethoxy-6-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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